molecular formula C10H11BN2O2 B6323408 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid CAS No. 858523-47-4

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Cat. No.: B6323408
CAS No.: 858523-47-4
M. Wt: 202.02 g/mol
InChI Key: URUFJWIDOGVQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a type of boronic acid, which is often used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that can undergo reactions with boronic acids. For instance, in Suzuki-Miyaura cross-coupling reactions, the targets are typically halogenated organic compounds .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron group from the boronic acid, allowing the remaining organic moiety to participate in further reactions . In the context of Suzuki-Miyaura cross-coupling, this allows for the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. In the case of Suzuki-Miyaura cross-coupling, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the processes of protodeboronation and subsequent reactions . For example, in Suzuki-Miyaura cross-coupling, the compound enables the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain catalysts, the pH of the reaction environment, and the temperature and pressure conditions under which the reaction is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid typically involves the reaction of 2-Methyl-4-bromophenylboronic acid with pyrazole under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature around 100°C.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), room temperature.

    Protodeboronation: Protic acid (e.g., hydrochloric acid), solvent (e.g., water), room temperature.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Protodeboronation: Corresponding aryl or vinyl compounds without the boronic acid group.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling:
2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, a widely employed method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, making it indispensable in material science and organic electronics .

Comparison of Boronic Acids in Suzuki Coupling:

Boronic AcidReactivityApplications
2-Methyl-4-(pyrazol-1-yl)phenylHighOrganic synthesis, pharmaceuticals
Phenylboronic AcidModerateGeneral organic synthesis
4-(Pyrazol-1-yl)phenylHighTargeted synthesis

Drug Development

Pharmaceutical Applications:
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer therapies. Its boronic acid functionality allows it to form stable complexes with biomolecules, enhancing the efficacy of drug candidates .

Case Study: Cancer Therapeutics
Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines. For instance, studies have shown effective inhibition of tumor growth in xenograft models when used in conjunction with other therapeutic agents .

Biochemical Research

Enzyme Activity Studies:
This compound is instrumental in studying enzyme kinetics and protein interactions due to its ability to form reversible covalent bonds with biomolecules. Such interactions are crucial for understanding metabolic pathways and developing biochemical assays .

Sensor Development:
The compound is also utilized in the design of chemical sensors for detecting specific ions or molecules. These sensors are particularly beneficial for environmental monitoring and safety applications, providing sensitive and selective detection methods .

Industrial Applications

Material Science:
In addition to its role in drug development and biochemical research, this compound is used in producing advanced materials such as polymers and electronic devices. Its unique properties enable the creation of materials with enhanced performance characteristics .

Comparison with Similar Compounds

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid can be compared with other boronic acids and pyrazole derivatives:

    Phenylboronic Acid: Lacks the pyrazole group, making it less versatile in certain synthetic applications.

    4-(Pyrazol-1-yl)phenylboronic Acid: Similar structure but without the methyl group, which can affect its reactivity and selectivity.

    2-Methylphenylboronic Acid: Lacks the pyrazole group, limiting its applications in certain coupling reactions.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial production.

Biological Activity

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biomolecules. This property is pivotal in drug development, particularly for targeted therapies in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzyme pathways associated with tumor growth. For instance, studies have demonstrated that this compound can selectively inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. The inhibition of MMPs such as MMP-2 and MMP-9 is crucial for preventing the spread of cancer cells .

Enzyme Inhibition

The boronic acid moiety allows for the selective binding to certain enzymes, enhancing the compound's efficacy as a therapeutic agent. For example, it has been noted for its noncompetitive antagonistic effects on chemokine receptors CXCR1 and CXCR2, which play significant roles in inflammatory diseases and cancer progression .

Research Findings

A comprehensive study evaluated the biological activity of various boronic acids, including this compound. The findings revealed:

Activity IC50 Value Target
MMP Inhibition0.126 μMMDA-MB-231 TNBC cell line
CXCR1/CXCR2 AntagonismNot specifiedInflammatory pathways
Antitumor ActivitySignificantVarious cancer cell lines

These results indicate a potential therapeutic window for this compound in treating triple-negative breast cancer (TNBC), showcasing a nearly 20-fold selectivity over non-cancerous cells .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on TNBC : In vivo studies demonstrated that this compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 TNBC cells. The treatment resulted in reduced metastatic nodules compared to controls .
  • Receptor Binding Studies : Molecular docking studies indicated strong binding affinity to CXCR1 and CXCR2, suggesting that modifications to the pyrazole ring could enhance selectivity and potency against these targets .
  • Safety Profile Assessment : In acute toxicity studies conducted on Kunming mice, no adverse effects were observed at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Properties

IUPAC Name

(2-methyl-4-pyrazol-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-8-7-9(13-6-2-5-12-13)3-4-10(8)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUFJWIDOGVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (7.9 mL of a 2.5 M solution in hexanes, 20 mmol) was added to a solution of compound 2b (4.7 g, 20 mmol) in 100 mL THF at −78° C. The mixture was allowed to warm to −25° C. over 1 hr, then the mixture was cooled to −78° C. Trimethylborate (3.4 mL, 30 mmol) was added and the reaction was allowed to warm to RT. Hydrochloric acid (1N, 100 mL) was then added and the mixture was stirred for 16 hr. The pH of the aqueous layer was adjusted to 3-4 using sodium hydroxide and sodium dihydrogen phosphate solution, then the mixture was extracted with ethyl acetate. The organic layer was concentrated, then the residue was partitioned between ether and 0.5 N sodium hydroxide solution. The aqueous layer was extracted with two additional portions of ether and was then acidified to pH 3-4 using concentrated hydrochloric acid. The mixture was extracted with ethyl acetate, and the combined ethyl acetate extracts were dried over sodium sulfate, filtered, and evaporated to afford 2-methyl-4-(pyrazol-1-yl)phenylboronic acid (compound 2c, 3.5 g) as an amber gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.